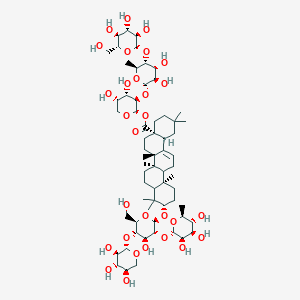![molecular formula C10H6ClF3N2O3S B2925445 3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 1024253-22-2](/img/structure/B2925445.png)
3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring This compound is notable for its unique chemical structure, which includes a trifluoromethyl group and a chlorobenzenesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multiple steps. One common method starts with the preparation of the intermediate 4-chlorobenzenesulfonyl chloride, which is then reacted with a suitable precursor to introduce the oxadiazole ring. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
- 3-[(4-chlorobenzenesulfonyl)methyl]-4-nitro-N-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzamide
Uniqueness
3-[(4-chlorobenzenesulfonyl)methyl]-5-(trifluoromethyl)-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl and chlorobenzenesulfonyl groups makes it particularly versatile for various applications .
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O3S/c11-6-1-3-7(4-2-6)20(17,18)5-8-15-9(19-16-8)10(12,13)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSSCBDRNXVVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=NOC(=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-butylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2925362.png)
![4-(5-Methylthiophene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2925363.png)





![2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine](/img/structure/B2925371.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2925374.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide](/img/structure/B2925375.png)
methyl}-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2925376.png)



